2-(4-Chlorobenzyloxy)-1-methylethylamine
Description
2-(4-Chlorobenzyloxy)-1-methylethylamine is a substituted ethylamine derivative featuring a 4-chlorobenzyloxy group attached to the central carbon of a 1-methylethylamine backbone. The compound’s structure combines a lipophilic aromatic moiety (4-chlorobenzyl) with a polar ether linkage and a secondary amine group. This unique architecture may confer distinct physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]propan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
DUEJKJUIBFUTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Chlorobenzyloxy)-1-methylethylamine with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine Hydrochloride
- Structure : Features a 4-chlorobenzyl group directly attached to the amine nitrogen, forming a phenethylamine derivative (vs. the ether-linked benzyloxy group in the target compound).
- Bioactivity: The direct benzyl-amine linkage may enhance interactions with amine receptors (e.g., adrenergic or dopaminergic systems), whereas the ether group in the target compound could modulate selectivity toward other targets .
1-(4-Chlorophenyl)-1-methylethylamine
- Structure : Lacks the benzyloxy group, consisting of a 4-chlorophenyl group directly bonded to a methylethylamine core.
- Stereochemistry: Enantiomers of this compound, such as (1S)- and (1R)-2-(4-chlorophenyl)-1-methylethylamine, demonstrate how stereochemistry impacts receptor binding. For example, the (1S)-enantiomer may exhibit higher affinity for specific CNS targets .
Patent Derivatives with 4-Chlorobenzyloxy Groups
Several patented compounds (e.g., quinoline and purine derivatives) incorporate the 4-chlorobenzyloxy moiety as part of larger pharmacophores:
- Example 104 (Patent): A purine derivative with a 4-chlorobenzyloxy group linked to a chlorophenylamino-cyano-purine scaffold. Functional Role: The benzyloxy group in such derivatives likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, improving inhibitory potency against kinases or proteases .
- Example 50 (Patent): A quinoline-based compound where the 4-chlorobenzyloxy group contributes to molecular rigidity, reducing conformational entropy and optimizing binding to hydrophobic pockets .
Physicochemical and Structural Data Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | logP (Predicted) |
|---|---|---|---|---|---|
| 2-(4-Chlorobenzyloxy)-1-methylethylamine | C₁₀H₁₄ClNO | 199.68 | Ether, secondary amine | ~250 (estimated) | 2.1–2.5 |
| N-(4-Chlorobenzyl)-1-phenyl-2-propanamine | C₁₆H₁₇ClN·HCl | 298.23 | Benzyl-amine, tertiary amine | 244.2 (predicted) | 3.8–4.2 |
| 1-(4-Chlorophenyl)-1-methylethylamine | C₉H₁₂ClN | 169.65 | Secondary amine, aryl chloride | 244.2 (predicted) | 2.8–3.3 |
Notes:
- The target compound’s ether oxygen increases polarity compared to N-(4-Chlorobenzyl)-1-phenyl-2-propanamine, but its logP remains lower than 1-(4-Chlorophenyl)-1-methylethylamine due to the benzyloxy group’s balance of hydrophilicity and aromaticity .
- Enantiomers like (1S)-2-(4-Chlorophenyl)-1-methylethylamine hydrochloride exhibit distinct acid dissociation constants (pKa ~9.76), influencing protonation states under physiological conditions .
Research Findings and Implications
Crystallographic Insights : Compounds with 4-chlorobenzyloxy groups (e.g., benzimidazole derivatives) form stable crystal lattices via O–H⋯N hydrogen bonds and π-π interactions. This suggests that the target compound may exhibit similar solid-state stability, relevant for formulation development .
Biological Activity : The 4-chlorobenzyloxy group in patent derivatives correlates with enhanced inhibitory activity against kinases, likely due to optimized hydrophobic and electronic interactions .
Metabolic Stability: The chlorine atom in the benzyl group may reduce oxidative metabolism, prolonging the half-life of the target compound compared to non-halogenated analogs .
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